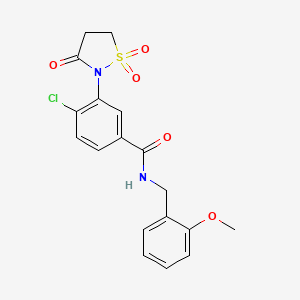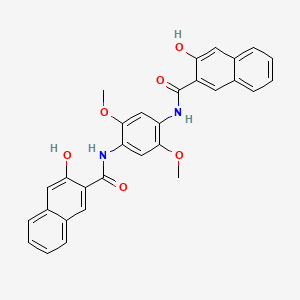
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, also known as PQ-401, is a chemical compound that has been studied for its potential medical applications. PQ-401 is a piperazinone derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It may also inhibit the activity of other enzymes involved in cell cycle regulation.
Biochemical and Physiological Effects:
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases. Additionally, 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is that it has been shown to have a high degree of selectivity for certain enzymes, which may make it a more effective chemotherapy agent than other drugs that target multiple enzymes. Additionally, 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have low toxicity in animal studies, which is a promising sign for its potential as a treatment for human diseases. However, one limitation of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are many potential future directions for the study of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate. One area of research could be the development of new synthesis methods that are more efficient or cost-effective. Additionally, further studies could be conducted to investigate the mechanism of action of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, which could lead to the development of more effective chemotherapy agents. Other potential future directions could include the investigation of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate as a treatment for other diseases, such as autoimmune or infectious diseases. Overall, there is still much to be learned about 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, and it has the potential to be a valuable tool in the fight against cancer and other diseases.
Synthesemethoden
The synthesis of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate involves the reaction of 6-chloroquinoline-3-carbaldehyde with N-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then treated with trifluoroacetic acid to form 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate trifluoroacetate. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been studied for its potential medical applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-methyl-4-(quinoline-6-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-7-8-18(10-14(17)19)15(20)12-4-5-13-11(9-12)3-2-6-16-13/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPRXZCUBNEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(6-quinolinylcarbonyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4937286.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B4937290.png)
![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)